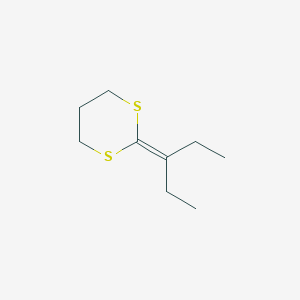![molecular formula C15H12Cl4OS B14667102 1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene CAS No. 38767-23-6](/img/structure/B14667102.png)
1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with chlorine and a trichloromethyl group attached to a methoxyphenyl group via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with trichloromethyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the methoxyphenyl and sulfanyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as distillation and recrystallization to obtain the desired product with high purity. The use of automated systems and advanced analytical techniques ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-4-{[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]sulfanyl}benzene
- 1-Chloro-4-{[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]sulfanyl}benzene
- 1-Chloro-4-{[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]sulfanyl}benzene
Uniqueness
1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
38767-23-6 |
|---|---|
Fórmula molecular |
C15H12Cl4OS |
Peso molecular |
382.1 g/mol |
Nombre IUPAC |
1-chloro-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanylbenzene |
InChI |
InChI=1S/C15H12Cl4OS/c1-20-12-6-2-10(3-7-12)14(15(17,18)19)21-13-8-4-11(16)5-9-13/h2-9,14H,1H3 |
Clave InChI |
CCVNOOOHSZHGBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





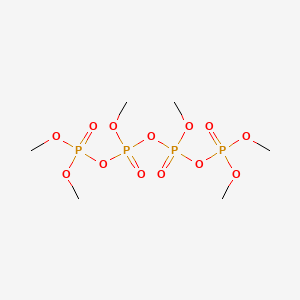
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
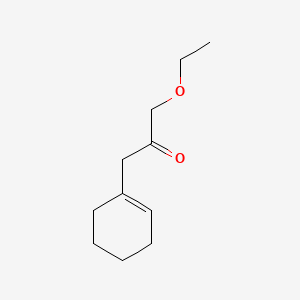
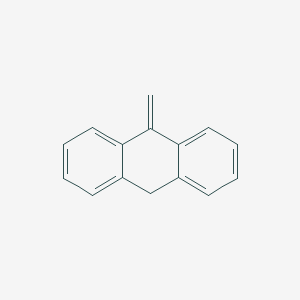

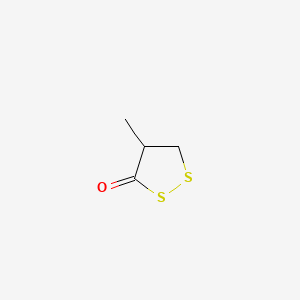
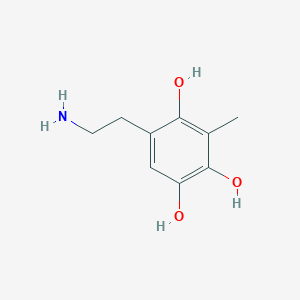
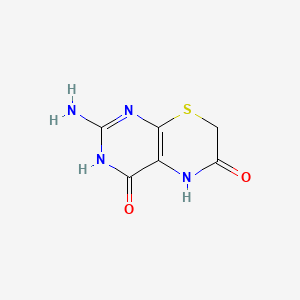
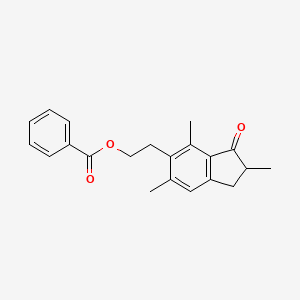
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
